molecular formula C10H14N2O4 B063018 N-Hydroxy-2,4,6-trimethoxy-benzamidine CAS No. 160150-34-5

N-Hydroxy-2,4,6-trimethoxy-benzamidine

Cat. No. B063018
M. Wt: 226.23 g/mol
InChI Key: UNOQFLQUIFKRIJ-UHFFFAOYSA-N
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Description

“N-Hydroxy-2,4,6-trimethoxy-benzamidine” is a chemical compound with the molecular formula C10H14N2O4 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular weight of “N-Hydroxy-2,4,6-trimethoxy-benzamidine” is 226.23 . The exact molecular structure is not provided in the search results.

properties

IUPAC Name

N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-14-6-4-7(15-2)9(10(11)12-13)8(5-6)16-3/h4-5,13H,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOQFLQUIFKRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=NO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409332
Record name N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-2,4,6-trimethoxy-benzamidine

CAS RN

160150-34-5
Record name N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 13.8 g of hydroxylamine hydrochloride in 100 ml of ethanol is added, at a temperature in the region of 15° C., a solution of NaOC2H5 prepared by dissolving 4.3 g of sodium in 100 ml of ethanol. 12 g of 2,4,6-trimethoxybenzonitrile are introduced into the medium, followed by heating at reflux for 41 h before evaporating to dryness. The crystals are washed with water and with dichloromethane.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four

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